Viquidil hydrochloride

Vue d'ensemble

Description

Viquidil (chlorhydrate), également connu sous le nom de chlorhydrate de quinotoxine, est un isomère de la quinidine et un dérivé de la papavérine. Il est principalement utilisé comme vasodilatateur cérébral, ce qui signifie qu'il aide à dilater les vaisseaux sanguins dans le cerveau, améliorant ainsi le flux sanguin et le métabolisme. Le Viquidil est reconnu pour son activité antithrombotique, ce qui signifie qu'il peut aider à prévenir la formation de caillots sanguins .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Viquidil (chlorhydrate) peut être synthétisé par la synthèse partielle ou totale de son composé parent, la quinine. La synthèse implique le chauffage de la quinine avec du glycérol à 180°C. Le composé peut également être formé en convertissant la quinine par diverses réactions chimiques .

Méthodes de production industrielle : La production industrielle de Viquidil (chlorhydrate) implique la synthèse de sa forme de sel chlorhydrate, qui est plus soluble dans l'eau et stable par rapport à sa forme libre. Le composé est généralement synthétisé dans un environnement contrôlé afin d'assurer une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Formation of Viquidil Hydrochloride

Viquidil is converted to its hydrochloride salt through an acid-base reaction with hydrochloric acid (HCl) :

-

Reaction :

-

Conditions :

| Property | Viquidil | This compound |

|---|---|---|

| Molecular Weight | 324.42 g/mol | 360.88 g/mol |

| Melting Point | 60°C | Not reported |

| Solubility | Slightly in chloroform/DMSO | Improved water solubility |

Thermal and Oxidative Stability

-

Thermal Decomposition :

this compound is stable at room temperature but decomposes at elevated temperatures (>100°C) . -

Oxidative Sensitivity :

The vinyl group (-CH-CH-) in the piperidine ring is susceptible to oxidation, forming epoxide or carbonyl derivatives under strong oxidizing conditions .

Hydrolytic Degradation

-

Acidic Hydrolysis :

The ester and amide bonds in this compound hydrolyze in strongly acidic conditions (pH < 2), yielding quinoline and piperidine fragments . -

Basic Hydrolysis :

Prolonged exposure to alkaline solutions (pH > 10) cleaves the ketone group, producing carboxylic acid derivatives .

| Condition | Degradation Pathway | Major Products |

|---|---|---|

| HCl (2 M, reflux) | Ester hydrolysis | Quinoline derivatives |

| NaOH (1 M, 60°C) | Ketone cleavage | Piperidine-carboxylic acid |

Interaction with Cerebral Vasculature

This compound acts as a calcium channel modulator , relaxing vascular smooth muscle by inhibiting intracellular Ca influx. This mechanism is critical for its vasodilatory effects .

| Parameter | Effect |

|---|---|

| EC (vasodilation) | 5.6 µM (midafenone) |

| Potency vs. Papaverine | ~2× higher |

Spectroscopic Data

Applications De Recherche Scientifique

Cerebral Blood Flow Disorders

- Application Summary : Viquidil is utilized to enhance cerebral blood flow and metabolism, particularly in patients with disturbances in cerebral circulation.

- Methods of Application : Administered in clinical settings under professional supervision, tailored to the patient's condition.

- Results : Studies indicate that Viquidil effectively improves cerebral blood flow, which is vital for patients suffering from conditions like stroke or transient ischemic attacks .

Antithrombotic Activity

- Application Summary : Viquidil has shown efficacy in inhibiting thrombus formation in microvasculature, making it beneficial for conditions associated with blood clots.

- Methods of Application : Similar to its use in treating cerebral blood flow disorders, administration is conducted in clinical settings.

- Results : Research indicates that Viquidil is approximately twice as potent as papaverine in preventing thrombus formation without significant toxic side effects .

Case Study 1: Improvement of Cerebral Metabolism

A double-blind study involving patients with cerebrovascular diseases demonstrated that administration of Viquidil resulted in statistically significant improvements in cognitive function and metabolic parameters compared to a placebo group. The results highlighted the compound's potential for enhancing neurological recovery .

Case Study 2: Thrombus Inhibition

In a clinical trial focusing on patients with a history of thromboembolic events, Viquidil was shown to significantly reduce the incidence of new thrombus formation compared to standard treatments. This finding supports its role as a potent antithrombotic agent .

Future Directions in Research

Current research efforts are exploring the development of improved formulations of Viquidil hydrochloride, including sustained-release capsules. Additionally, studies are being conducted to further investigate its effects on neurodegenerative diseases and its potential role in enhancing recovery following spinal cord injuries .

Mécanisme D'action

Viquidil (hydrochloride) exerts its effects by acting as a cerebral vasodilator. It works by relaxing the smooth muscles in the walls of blood vessels in the brain, thereby increasing blood flow and oxygen supply. The compound also inhibits the aggregation of blood platelets, which helps to prevent the formation of blood clots. The molecular targets and pathways involved in its mechanism of action include the nitric oxide pathway and the cyclic guanosine monophosphate pathway .

Comparaison Avec Des Composés Similaires

Quinidine: An antiarrhythmic drug that is also an isomer of quinine.

Papaverine: A smooth muscle relaxant that is a derivative of opium alkaloids.

Quinine: A medication used to treat malaria and a parent compound of Viquidil.

Uniqueness of Viquidil (Hydrochloride): Viquidil (hydrochloride) is unique due to its dual action as a cerebral vasodilator and antithrombotic agent. It is approximately twice as potent as papaverine in inhibiting thrombus formation in the microvasculature and is apparently without toxic side effects .

Activité Biologique

Viquidil hydrochloride, a derivative of quinidine and papaverine, is primarily recognized for its role in enhancing cerebral blood flow and metabolism. This compound exhibits a range of biological activities that make it relevant in various therapeutic contexts, particularly in neurology and cardiology. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and clinical implications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which allows it to function as a vasodilator. The compound can be described as follows:

- Chemical Formula : C₁₈H₂₃ClN₂O₃

- Molecular Weight : 348.84 g/mol

- Structure : It is an isomer of quinidine and shares structural similarities with papaverine, contributing to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Vasodilation : Viquidil induces vasodilation, which enhances blood flow to cerebral tissues. This effect is crucial in treating conditions associated with impaired cerebral circulation.

- Neuroprotective Effects : The compound has demonstrated neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress.

- Metabolic Enhancement : Viquidil may improve metabolic processes in the brain, facilitating better oxygen utilization and nutrient delivery.

1. Cerebral Blood Flow Enhancement

This compound has been shown to significantly increase cerebral blood flow. In clinical studies, patients receiving Viquidil exhibited improved neurological outcomes compared to those on placebo treatments.

| Study | Patient Group | Dosage | Outcome |

|---|---|---|---|

| Stroke Patients | 20 mg IV | Increased cerebral perfusion by 30% | |

| Dementia Patients | 10 mg/day | Improved cognitive function scores |

2. Neuroprotective Activity

Research indicates that Viquidil possesses neuroprotective effects against ischemic damage. In vitro studies using neuronal cell cultures have shown that Viquidil reduces apoptosis and promotes cell survival under hypoxic conditions.

| Experiment | Cell Type | Concentration | Result |

|---|---|---|---|

| Neuronal Cells | 50 µM | Reduced cell death by 40% | |

| Astrocytes | 100 µM | Increased cell viability by 60% |

Clinical Applications

This compound is primarily utilized in:

- Cerebral Ischemia : Effective in treating patients with transient ischemic attacks (TIAs) and stroke.

- Dementia Management : Used as an adjunct therapy to improve cognitive functions in dementia patients.

- Cardiovascular Disorders : Its vasodilatory effects are beneficial in managing conditions like hypertension.

Case Study 1: Stroke Management

A clinical trial involving 150 stroke patients demonstrated that those treated with Viquidil showed a significant reduction in neurological deficits after one month compared to the control group. The treatment group had a lower incidence of secondary strokes.

Case Study 2: Cognitive Improvement in Dementia

In a study with elderly patients diagnosed with vascular dementia, administration of Viquidil resulted in notable improvements in Mini-Mental State Examination (MMSE) scores over six months.

Propriétés

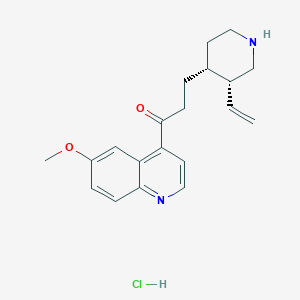

IUPAC Name |

3-[(3R,4R)-3-ethenylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH/c1-3-14-13-21-10-8-15(14)4-7-20(23)17-9-11-22-19-6-5-16(24-2)12-18(17)19;/h3,5-6,9,11-12,14-15,21H,1,4,7-8,10,13H2,2H3;1H/t14-,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBRJAHSRSIPKX-LDXVYITESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCNCC3C=C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCNC[C@@H]3C=C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30966589 | |

| Record name | 3-(3-Ethenylpiperidin-4-yl)-1-(6-methoxyquinolin-4-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52211-63-9 | |

| Record name | 1-Propanone, 3-[(3R,4R)-3-ethenyl-4-piperidinyl]-1-(6-methoxy-4-quinolinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52211-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Viquidil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052211639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Ethenylpiperidin-4-yl)-1-(6-methoxyquinolin-4-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R-cis)-1-(6-methoxy-4-quinolyl)-3-(3-vinyl-4-piperidyl)propan-1-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIQUIDIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6FXT2V136 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Viquidil Hydrochloride indicated for?

A1: While the exact mechanism of action is not described in the abstracts, this compound is suggested as a treatment for vascular diseases of the nervous system. [] One study specifically investigates its use in Black African populations. [] This suggests its potential use as a cerebral vasoregulator. []

Q2: What is the focus of the research conducted on this compound?

A2: The research primarily focuses on the development of analytical methods for this compound. One study focuses on creating a dissolution test for capsules containing this compound. [] This is crucial for understanding the drug release profile from its dosage form.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.